molecular formula C17H16N2O3 B4510617 N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4510617
M. Wt: 296.32 g/mol
InChI Key: LAUXYSRECWVISO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1081125-63-4) is a synthetic indole derivative of significant interest in medicinal chemistry research . The indole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in several FDA-approved anticancer agents . This compound features a 5-methoxyindole core linked to a 3-hydroxyphenyl group via an acetamide bridge, a structural motif found in compounds targeting critical cellular pathways . Research into analogous indole-based molecules has demonstrated their potential to regulate proteins and genes involved in cancer development, with mechanisms of action that include the inhibition of kinases like VEGFR and EGFR, as well as the disruption of tubulin polymerization . Furthermore, structurally similar compounds, which also contain a 5-methoxy indole and a phenolic hydroxyl group, have shown high potency as neuroprotectants in models of Alzheimer's disease, where they are believed to target the FMN site of mitochondrial complex I to ameliorate oxidative stress . The specific substitution pattern on this molecule suggests it is a valuable chemical probe for researchers investigating novel therapeutics for oncology and neurodegenerative disorders, providing a foundation for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(5-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-5-6-16-12(9-15)7-8-19(16)11-17(21)18-13-3-2-4-14(20)10-13/h2-10,20H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUXYSRECWVISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxyphenylamine and 5-methoxyindole.

    Acylation Reaction: The 3-hydroxyphenylamine undergoes an acylation reaction with an appropriate acyl chloride to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 5-methoxyindole under specific conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is studied for its unique structural properties and reactivity. It may serve as a precursor for synthesizing more complex molecules.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Table 1: Key Anticancer Indole-Acetamide Derivatives

Compound Name Substituents Biological Activity (IC50) Unique Features
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 3-Cl, 4-F phenyl; 4-Cl-benzoyl indole Anticancer (Bcl-2/Mcl-1 inhibition) High lipophilicity due to halogenated groups
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 5-Cl, 2-OCH3 phenyl; thioether linkage IC50 = 1.88 µM (MCF7) Enhanced solubility from thioether
N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide 4-NO2 phenyl; 3-F-benzyl indole Anticancer (enhanced solubility) Nitro group improves electron-withdrawing effects
Target Compound 3-OH phenyl; 5-OCH3 indole Inferred: Moderate anticancer activity Hydroxyl group may improve target binding via H-bonding

Key Observations :

  • Halogenated derivatives (e.g., 10j) exhibit higher potency due to increased membrane permeability but may face toxicity risks .
  • Thioether-linked compounds (e.g., ) show improved solubility and binding kinetics compared to acetamide-only linkages.
  • The 3-hydroxyphenyl group in the target compound may balance hydrophilicity and target affinity, though direct activity data are needed.

Antioxidant Activity Comparisons

Table 2: Antioxidant Indole-Acetamide Derivatives

Compound Name Substituents FRAP/DPPH Activity Unique Features
N-(2,6-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3j) 2,6-Cl2 phenyl; hydroxyimino group FRAP: ~85% of standard Halogens enhance radical scavenging
N-(3-hydroxyphenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide 3-OH phenyl; hydroxyimino group DPPH: ~90% inhibition at 50 µM Hydroxyl groups synergize with hydroxyimino for activity
Target Compound 3-OH phenyl; 5-OCH3 indole Inferred: Moderate activity Methoxy group may stabilize indole ring, enhancing electron donation

Key Observations :

  • Hydroxyimino derivatives (e.g., 3j) show superior antioxidant activity due to radical-stabilizing imine groups .
  • The 3-hydroxyphenyl group in the target compound likely contributes to antioxidant effects, though the absence of hydroxyimino may reduce potency compared to 3j.

Unique Structural and Functional Attributes

Table 3: Distinctive Features vs. Other Indole Derivatives

Compound Name Structural Feature Biological Implication
Melatonin 5-Methoxy-N-acetyltryptamine Sleep regulation; limited anticancer activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Dual indole-pyridazine moieties Broader kinase inhibition profile
Target Compound 3-Hydroxyphenyl + 5-methoxyindole Potential multitarget activity (e.g., serotonin receptor modulation + kinase inhibition)

Key Observations :

  • Unlike melatonin, the target compound’s acetamide linkage and hydroxyl group may diversify its receptor targets .
  • The absence of pyridazine (cf.

Biological Activity

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an indole moiety linked to a hydroxyphenyl group through an acetamide bond. The presence of both the methoxy and hydroxy groups enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHep-23.25Induction of apoptosis
Compound BP81517.82Cell cycle arrest
Compound CMCF-71.88CDK2 inhibition

These findings suggest that this compound may exhibit similar anticancer activities, warranting further investigation into its efficacy against specific cancer types.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of indole derivatives. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds:

  • Study on Indole Derivatives : A study evaluated the neuroprotective effects of various indole derivatives in models of Alzheimer's disease. The results indicated that compounds with methoxy substitutions exhibited enhanced protective effects against neuronal death induced by amyloid-beta toxicity.
  • Antitumor Activity Assessment : In vitro assays assessed the anticancer properties of related indole compounds against a range of tumor cell lines. The study found that modifications in the phenolic structure significantly influenced cytotoxicity and selectivity towards cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interaction with Receptors : The compound may interact with specific receptors involved in apoptosis and cell proliferation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, and what critical parameters influence yield?

  • Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the indole moiety. Key steps include:

  • Coupling reactions between the 5-methoxyindole and acetic acid derivatives using carbodiimides (e.g., EDC/HOBt) to form the acetamide backbone .
  • Substitution reactions to introduce the 3-hydroxyphenyl group under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical parameters : Reaction time (12–24 hrs), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for indole:acetic acid derivative) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the indole substitution and acetamide bond formation. Aromatic protons in the 6.8–7.4 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected m/z ~352.14) and detects impurities via isotopic patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to standards .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Compare viability to controls after 48 hrs .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to evaluate affinity (Ki < 1 µM indicates strong binding) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational bioactivity predictions and experimental results?

  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics if in silico docking suggests high affinity but in vitro assays show weak activity. SPR provides real-time ka/kd values .
  • Structural analysis : Perform X-ray crystallography or molecular dynamics simulations to identify conformational changes in the target protein upon binding .
  • Metabolite profiling : LC-MS/MS to detect rapid metabolic degradation (e.g., hepatic microsome assays), which may explain low observed activity .

Q. What strategies optimize solubility and bioavailability without compromising pharmacological activity?

  • Prodrug design : Introduce phosphate or PEG groups at the 3-hydroxyphenyl moiety to enhance aqueous solubility. Test stability in simulated gastric fluid .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor bioavailability via pharmacokinetic studies in rodent models .
  • Lipid-based formulations : Encapsulate in liposomes (DSPC/cholesterol) to increase plasma half-life. Measure encapsulation efficiency (>80%) and release kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

  • Substituent variation : Replace the 5-methoxy group with halogens (e.g., Cl, F) or bulkier groups (e.g., OCF3) to enhance steric hindrance and reduce off-target effects. Compare IC50 values across derivatives .
  • Scaffold hopping : Replace the indole core with benzimidazole or pyrrolo[2,3-d]pyrimidine to evaluate binding mode changes via molecular docking .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (indole ring) for activity .

Q. What experimental designs address contradictory data in dose-response studies?

  • Replicate assays : Perform triplicate independent experiments with blinded sample preparation to eliminate batch variability .
  • Dose-range refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) using logarithmic dilutions to identify inflection points in dose curves .
  • Pathway analysis : RNA-seq or proteomics to confirm downstream target modulation (e.g., apoptosis markers like caspase-3) at conflicting doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

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